3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C16H12BrN5O |
|---|---|
Molecular Weight |
370.20 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrN5O/c17-13-3-1-12(2-4-13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
STEXDJOFZUPAGZ-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the reaction involves 4-bromophenylacetic acid and diethyl oxalate in the presence of sodium ethoxide. This Knorr-type synthesis yields the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid. Recent adaptations use microwave-assisted conditions to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 80%.
Key parameters include:
-
Temperature : 80–100°C for conventional heating vs. 150°C for microwave.
-
Catalyst : Sodium ethoxide (0.1 equiv) or potassium tert-butoxide.
-
Solvent : Ethanol or dimethylformamide (DMF).
Hydrazide Formation via Hydrazinolysis
Conversion of the ester to the carbohydrazide is achieved through hydrazinolysis. Reacting 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with excess hydrazine hydrate (4–5 equiv) in ethanol under reflux for 5–6 hours yields the carbohydrazide intermediate. Prolonged reflux (>8 hours) risks side reactions, such as dimerization, reducing yields to ≤70%. Purification via recrystallization from ethanol-water mixtures (4:1) enhances purity to >95%.
Table 1: Optimization of Hydrazinolysis Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazine (equiv) | 4.5 | 88 | 97 |
| Reaction Time (h) | 5 | 85 | 96 |
| Solvent | Ethanol | 88 | 97 |
| Temperature (°C) | 80 (reflux) | 85 | 96 |
Schiff Base Synthesis via Condensation
The final step involves condensing 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with pyridine-4-carbaldehyde to form the (E)-configured hydrazone. This reaction is catalyzed by acetic acid (5 mol%) in ethanol under reflux for 4–6 hours. The (E)-isomer predominates due to thermodynamic control, with stereochemistry confirmed via NOESY NMR. Alternatives like p-toluenesulfonic acid (PTSA) or molecular sieves improve yields to 90–92% by removing water.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Polar aprotic solvents (e.g., DMF, DMSO) accelerate Schiff base formation but complicate isolation. Ethanol remains preferred due to its balance of reactivity and ease of product precipitation. Catalytic acid (e.g., 0.5% acetic acid) enhances imine formation kinetics, while base catalysts (e.g., piperidine) are ineffective due to hydrazide protonation.
Temperature and Reaction Time
Elevating temperatures from 70°C to 80°C reduces reaction time from 8 hours to 4 hours without compromising yield. Microwave-assisted condensation (100°C, 30 minutes) achieves 89% yield but requires specialized equipment.
Table 2: Impact of Temperature on Schiff Base Yield
| Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| 70 | 8 | 78 | 92:8 |
| 80 | 4 | 88 | 95:5 |
| 100 (microwave) | 0.5 | 89 | 94:6 |
Characterization and Analytical Validation
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
-
δ 11.25 (s, 1H, NH-pyrazole).
-
δ 8.50 (s, 1H, CH=N).
-
δ 7.80–7.40 (m, 4H, BrC6H4).
-
δ 8.70–8.30 (m, 2H, pyridine-H).
13C NMR :
-
δ 162.4 (C=O).
-
δ 150.2 (CH=N).
-
δ 132.1–121.8 (BrC6H4 and pyridine).
HRMS : m/z calculated for C16H12BrN5O [M+H]+: 386.03; found: 386.05.
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) confirms >98% purity with a retention time of 6.8 minutes. X-ray crystallography resolves the (E)-configuration unambiguously, showing a dihedral angle of 178.9° between pyrazole and pyridine planes.
Challenges and Troubleshooting
Byproduct Formation
Excess hydrazine hydrate generates bis-hydrazide byproducts. Column chromatography (SiO2, CH2Cl2:MeOH 95:5) removes these contaminants effectively.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Conventional | 85 | 97 | 12 | 120 |
| Microwave-Assisted | 89 | 98 | 1.5 | 140 |
| Solvent-Free | 75 | 95 | 8 | 90 |
Microwave-assisted synthesis offers the best yield-time tradeoff but incurs higher equipment costs. Solvent-free methods, while economical, suffer from lower reproducibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the pyridinylmethylidene group.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyridinylmethylidene group.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethylidene group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their biological activities:
Key Observations:
- Substituent Impact on Activity: The ethylidene group in ’s compound enhances DNA gyrase binding via hydrophobic interactions, while the pyridinylmethylidene in the target compound may improve solubility and hydrogen bonding. Bulkier substituents (e.g., indole-methylidene in ) correlate with anticancer activity, likely due to enhanced intercalation with DNA or protein pockets.
Physicochemical and Structural Properties
- Lipophilicity :
- Crystallographic Data :
- Single-crystal X-ray studies (using SHELXL ) reveal that the (E)-configuration of the hydrazide moiety is critical for planarity and target binding. For example, ’s compound shows a dihedral angle of 8.2° between pyrazole and aryl rings, optimizing π-stacking.
Biological Activity
3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.16 g/mol. The compound features a pyrazole ring, a bromophenyl group, and a pyridine-derived substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects. For instance, a study involving the NCI-60 cancer cell line panel indicated that compounds with similar structures exhibited moderate to potent activity against multiple cancer types, including breast and prostate cancers .
Table 1: Anticancer Activity Against Selected Cell Lines
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its ability to inhibit intracellular calcium signaling in response to platelet-activating factor (PAF). Compounds structurally related to this compound showed promising results in reducing PAF-induced calcium influx in endothelial cells, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess antimicrobial activity. Studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains and fungi, suggesting that this compound may also contribute to antimicrobial therapy .
The biological activity of pyrazoles is often attributed to their ability to interact with multiple biological targets. For instance:
- Inhibition of Enzymes : Some pyrazoles act as inhibitors of phosphodiesterases (PDEs), which play a role in various signaling pathways related to inflammation and cancer progression .
- Receptor Modulation : These compounds may also interact with GABA receptors and other neurotransmitter systems, contributing to their neuropharmacological effects.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including the compound . The study found that modifications in the substituents significantly influenced the potency and selectivity towards specific cancer cell lines. The findings underscored the importance of structure-activity relationships (SAR) in designing more effective pyrazole-based therapeutics .
Q & A
Q. What are the key synthetic methodologies for preparing 3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclization of β-ketoesters or hydrazine derivatives under acidic/basic conditions.
- Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts).
- Step 3 : Condensation of the pyrazole-5-carbohydrazide with 4-pyridinecarboxaldehyde under reflux in ethanol, monitored by TLC for imine (Schiff base) formation . Critical Parameters : Solvent choice (e.g., ethanol for polarity control), temperature (60–80°C for imine stability), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) to minimize side products .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR confirm the hydrazone bond (δ 8.5–9.5 ppm for imine protons) and aromatic substituents.
- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 3200–3400 cm (N-H stretch).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves π-π stacking between pyridinyl and bromophenyl groups; refinement with SHELXL ensures accuracy .
Advanced Research Questions
Q. How can contradictions in biological activity data for pyrazole carbohydrazides be resolved?
Discrepancies often arise from assay conditions or substituent effects. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing 4-bromophenyl with chlorophenyl or methoxyphenyl) to isolate electronic/steric contributions .
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 or kinases). For example, the pyridinyl group may hydrogen bond with catalytic residues .
- Dose-Response Curves : Validate IC values across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The bromophenyl group acts as an electron-withdrawing substituent, activating the pyrazole ring for electrophilic attacks. Key pathways:
- Aromatic Substitution : Bromine’s leaving-group ability facilitates Pd-catalyzed cross-couplings (e.g., with boronic acids).
- Hydrazone Tautomerism : The E-configuration stabilizes the imine bond, but protonation at N-H can shift tautomeric equilibrium, affecting reactivity . Experimental Validation : Monitor kinetics via UV-Vis under varying pH (2–10) to track tautomer prevalence .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Refinement : Use SHELXL-2018 to refine X-ray data, applying restraints for disordered pyridinyl/bromophenyl groups.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O vs. Br···π contacts) influencing packing .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to validate conformers .
Key Recommendations for Researchers
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 6 hrs) .
- Biological Assays : Pair in vitro studies with zebrafish models for preliminary toxicity screening .
- Data Reproducibility : Share raw crystallographic data (CIF files) via repositories like Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
